Neocitrullamon
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neocitrullamon can be synthesized through a multi-step process involving the reaction of diphenylhydantoin with valeric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Neocitrullamon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Neocitrullamon has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of anticonvulsant mechanisms.
Biology: Investigated for its effects on neuronal activity and neurotransmitter release.
Medicine: Explored for potential therapeutic uses beyond epilepsy, such as in the treatment of neuropathic pain.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Neocitrullamon exerts its effects by modulating the activity of voltage-dependent sodium channels in neurons. This modulation stabilizes the neuronal membrane and prevents the excessive firing of neurons, which is characteristic of seizures. The compound’s interaction with these channels reduces the likelihood of seizure occurrence .
Comparison with Similar Compounds
Phenytoin: Another anticonvulsant with a similar mechanism of action.
Carbamazepine: Used in the treatment of epilepsy and bipolar disorder.
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action
Uniqueness: Neocitrullamon is unique in its specific structure, which combines the diphenylhydantoin moiety with a valeric acid chain. This unique structure contributes to its distinct pharmacological profile and therapeutic potential .
Properties
CAS No. |
38964-88-4 |
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Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C20H21N3O4/c21-16(17(24)25)12-7-13-23-18(26)20(22-19(23)27,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21H2,(H,22,27)(H,24,25) |
InChI Key |
PAJBBDCZSMDSFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3 |
38964-88-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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